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molecular formula C15H17NO4 B8378195 Methyl 2-(5-(cyanomethyl)-2-methoxybenzyl)-3-oxobutanoate

Methyl 2-(5-(cyanomethyl)-2-methoxybenzyl)-3-oxobutanoate

Cat. No. B8378195
M. Wt: 275.30 g/mol
InChI Key: SADWQZCLUZQQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765939B2

Procedure details

N,N-dimethylacetamide (200 mL) was added to Pd-118 (1.009 g) and tetrabutylammonium chloride hydrate (0.916 g), followed by 2-(3-bromo-4-methoxyphenyl)acetonitrile (7 g). Methyl 3-hydroxy-2-methylenebutyrate (5.64 mL) and dicyclohexylamine (9.25 mL) were added and the solution was heated at 80° C. for 3 days. The reaction mixture was diluted with EtOAc (200 mL) and extracted with water. The organic phase was dried, filtered and evaporated under reduced pressure. The crude product was purified by chromatography to afford the subtitle compound as an orange oil, 5.01 g.
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd-118
Quantity
1.009 g
Type
reactant
Reaction Step One
Quantity
0.916 g
Type
catalyst
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
5.64 mL
Type
reactant
Reaction Step Three
Quantity
9.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)C(=O)C.Br[C:8]1[CH:9]=[C:10]([CH2:16][C:17]#[N:18])[CH:11]=[CH:12][C:13]=1[O:14][CH3:15].[OH:19][CH:20]([CH3:27])[C:21](=[CH2:26])[C:22]([O:24][CH3:25])=[O:23].C1(NC2CCCCC2)CCCCC1>O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CCOC(C)=O>[C:17]([CH2:16][C:10]1[CH:11]=[CH:12][C:13]([O:14][CH3:15])=[C:8]([CH:9]=1)[CH2:26][CH:21]([C:20](=[O:19])[CH3:27])[C:22]([O:24][CH3:25])=[O:23])#[N:18] |f:4.5.6|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
Pd-118
Quantity
1.009 g
Type
reactant
Smiles
Name
Quantity
0.916 g
Type
catalyst
Smiles
O.[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C=C(C=CC1OC)CC#N
Step Three
Name
Quantity
5.64 mL
Type
reactant
Smiles
OC(C(C(=O)OC)=C)C
Name
Quantity
9.25 mL
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with water
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC=1C=CC(=C(CC(C(=O)OC)C(C)=O)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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